Welcome to the BenchChem Online Store!
molecular formula C8H8FIN2O B1398081 1-(2-Fluoro-4-iodophenyl)-3-methylurea CAS No. 871700-37-7

1-(2-Fluoro-4-iodophenyl)-3-methylurea

Cat. No. B1398081
M. Wt: 294.06 g/mol
InChI Key: FVZKLHGDQOLUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08835443B2

Procedure details

Under a nitrogen atmosphere, to 1-(2-fluoro-4-iodophenyl)-3-methylurea 63 (87.9 g) obtained in Step 1 and malonic acid 4 (31.1 g) were added acetic anhydride (264 ml) and acetyl chloride (42.5 ml), and the mixture was stirred at 65° C. for 3 hrs. After allowing to cool to room temperature, the reaction mixture was added dropwise to water-toluene [2:1 (volume ratio), 800 ml] with stirring, and hexane (132 ml) was successively added. The precipitated crystals were collected by filtration and dried to give 1-(2-fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione 64 (75.3 g, yield 69.5%) as pale-yellow crystals.
Quantity
87.9 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]([NH:12][CH3:13])=[O:11].[C:14]([OH:20])(=O)[CH2:15][C:16]([OH:18])=O.C(OC(=O)C)(=O)C.C(Cl)(=O)C>CCCCCC.O.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:14](=[O:20])[CH2:15][C:16](=[O:18])[N:12]([CH3:13])[C:10]1=[O:11] |f:5.6|

Inputs

Step One
Name
Quantity
87.9 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)NC(=O)NC
Name
Quantity
31.1 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
264 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
42.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
132 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)N1C(N(C(CC1=O)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75.3 g
YIELD: PERCENTYIELD 69.5%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.